Cas no 1052705-56-2 (4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine)
![4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine structure](https://ja.kuujia.com/scimg/cas/1052705-56-2x500.png)
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine(WX160414)
- 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine
-
- MDL: MFCD11600159
- インチ: 1S/C12H17N3O2/c13-10-9-14-4-1-11(10)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8,13H2
- InChIKey: BIXRUXOJWCKEQY-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC(N2CCC3(OCCO3)CC2)=C1N
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774729-1g |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95% | 1g |
$1060 | 2024-06-06 | |
Chemenu | CM449208-100mg |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95%+ | 100mg |
$214 | 2023-02-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00978585-1g |
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95% | 1g |
¥6471.0 | 2023-04-06 | |
Aaron | AR01DL90-100mg |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95% | 100mg |
$252.00 | 2023-12-16 | |
Aaron | AR01DL90-250mg |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95% | 250mg |
$486.00 | 2023-12-16 | |
eNovation Chemicals LLC | D774729-100mg |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95% | 100mg |
$400 | 2025-02-22 | |
Aaron | AR01DL90-500mg |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95% | 500mg |
$679.00 | 2023-12-16 | |
A2B Chem LLC | AX12584-500mg |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95% | 500mg |
$695.00 | 2024-04-20 | |
1PlusChem | 1P01DL0O-100mg |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine |
1052705-56-2 | 95% | 100mg |
$235.00 | 2023-12-26 | |
abcr | AB590525-100mg |
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine; . |
1052705-56-2 | 100mg |
€442.30 | 2024-07-24 |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amineに関する追加情報
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine (CAS No. 1052705-56-2): An Overview of Its Structure, Properties, and Applications
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine (CAS No. 1052705-56-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities and structural flexibility. In this article, we will delve into the chemical structure, physical properties, and recent research findings related to this compound.
Chemical Structure and Synthesis
The chemical structure of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine is characterized by a spirocyclic ring system that includes a pyridine ring and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The spirocyclic structure provides a rigid framework that can influence the conformational flexibility and binding properties of the molecule. The synthesis of this compound typically involves multi-step reactions, including the formation of the spirocyclic ring and subsequent functionalization of the pyridine ring.
Recent studies have explored various synthetic routes to optimize the yield and purity of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine. One notable approach involves the use of palladium-catalyzed coupling reactions to construct the spirocyclic core efficiently. This method has been shown to be highly selective and scalable, making it suitable for large-scale production in pharmaceutical settings.
Physical Properties
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine is a white crystalline solid with a molecular weight of 279.33 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol but has limited solubility in water. The compound exhibits good thermal stability and can be stored at room temperature without significant degradation.
The spectroscopic properties of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine have been extensively studied using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses provide valuable insights into the molecular structure and functional groups present in the compound.
Biological Activity and Therapeutic Potential
The biological activity of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine has been a focus of numerous research studies due to its potential as a lead compound for drug development. Initial screening assays have shown that this compound exhibits potent activity against various biological targets, including enzymes, receptors, and ion channels.
In particular, recent studies have highlighted the potential of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine as an inhibitor of specific kinases involved in cancer signaling pathways. Kinase inhibitors are a class of drugs that have shown significant promise in cancer therapy by blocking the activity of enzymes that promote tumor growth and survival. Preclinical studies have demonstrated that this compound can effectively inhibit the activity of key kinases such as AKT and MAPK, leading to reduced proliferation and increased apoptosis in cancer cells.
Beyond its anti-cancer properties, 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-y l)pyridin -3 -amine strong > has also been investigated for its potential in neurodegenerative diseases . Research suggests that this compound may modulate specific neurotransmitter systems , potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease . Animal models have shown promising results , with improved cognitive function and reduced neuroinflammation observed in treated subjects . p > < p >< strong >Pharmacokinetic Properties strong > p > < p >Understanding the pharmacokinetic properties of a compound is crucial for its successful development as a therapeutic agent . Studies on the absorption , distribution , metabolism , excretion (ADME) , and toxicity (ADMET) profile of strong > 4 -( 1 , 4 -dioxa -8 -azaspiro [ 4 . 5 ] decan -8 -yl ) pyridin -3 -amine strong > have provided valuable insights into its behavior in biological systems . p > < p >This compound exhibits good oral bioavailability , with rapid absorption from the gastrointestinal tract . It has a moderate volume of distribution , indicating that it can penetrate various tissues effectively . Metabolism primarily occurs via hepatic pathways , with major metabolites identified through mass spectrometry analysis . The half-life of strong > 4 -( 1 , 4 -dioxa -8 -azaspiro [ 4 . 5 ] decan -8 -yl ) pyridin -3 -amine strong > is relatively long , suggesting sustained therapeutic effects after administration . Toxicity studies have shown that this compound is well-tolerated at therapeutic doses , with no significant adverse effects observed in preclinical models . p > < p >< strong >Current Research Trends strong > p > < p >The ongoing research on strong > 4 -( 1 , 4 -dioxa -8 -azaspiro [ 4 . 5 ] decan -8 -yl ) pyridin -3 -amine strong > is focused on optimizing its pharmacological profile for specific therapeutic applications . One area of interest is the development of prodrugs or drug delivery systems to enhance its bioavailability and target specificity . For example , nanoparticle-based delivery systems are being explored to improve tissue penetration and reduce systemic side effects . p > < p >Another research direction involves structure-based drug design to identify more potent analogs with improved selectivity for specific targets . Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict binding interactions between the compound and its biological targets . These approaches aim to guide the rational design of next-generation drugs with enhanced therapeutic efficacy . p > < p >< strong >Conclusion strong > p > < p >< strong >4 -( 1 , 4 -dioxa -8 -azaspiro [ 4 . 5 ] decan -8 -yl ) pyridin -3 -amine strong > ( CAS No . 1052705 -56 -2 ) represents an exciting candidate for drug development due to its unique chemical structure and promising biological activities . Ongoing research continues to uncover new insights into its mechanisms of action , pharmacological properties , and potential therapeutic applications . As our understanding deepens , this compound holds significant promise for addressing unmet medical needs in areas such as cancer treatment and neurodegenerative diseases . p > article > response >
1052705-56-2 (4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine) 関連製品
- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)
- 1807066-52-9(3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride)
- 1394346-20-3(Dimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide)
- 2171273-69-9((1S)-1-3-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)
- 63660-23-1(3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)
- 1147-64-4(4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)
- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)
- 2229241-27-2(1-(methanesulfonylmethyl)cyclopentan-1-amine)
- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)
- 892770-71-7(7-(azepan-1-yl)-3-(4-ethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one)
